3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide
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Overview
Description
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound with the molecular formula C14H30I2N2. This compound is known for its unique bicyclic structure and is commonly used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide typically involves the quaternization of 3-azabicyclo(3.3.1)nonane derivatives with methyl iodide. The reaction conditions often include the use of polar solvents to facilitate the reaction. The presence of electron-withdrawing or electron-donating groups in the substrate can significantly affect the yield of the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide involves its interaction with molecular targets through its quaternary ammonium center. This interaction can affect various biochemical pathways and molecular processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Azoniabicyclo(3.3.1)nonane derivatives: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.
Quaternary ammonium compounds: Other quaternary ammonium compounds with different alkyl or aryl groups can be compared based on their chemical properties and applications.
Uniqueness
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is unique due to its specific bicyclic structure and the presence of both a quaternary ammonium center and iodide ions.
Properties
CAS No. |
64058-06-6 |
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Molecular Formula |
C14H30I2N2 |
Molecular Weight |
480.21 g/mol |
IUPAC Name |
trimethyl-[2-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2,3)8-9-16(4)11-13-6-5-7-14(10-13)12-16;;/h13-14H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
IGVCNYSLCSHUBO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CC2CCCC(C2)C1)CC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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